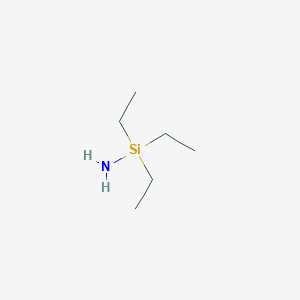![molecular formula C12H11ClFN3 B14745708 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine CAS No. 1692-01-9](/img/structure/B14745708.png)
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a pyrimidine derivative known for its potential applications in various scientific fields. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are widely studied due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with 4-fluorophenethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine . The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives are known to inhibit enzymes like Aurora kinase A, which plays a crucial role in cell division and cancer progression . The compound may also interact with other cellular targets, leading to the modulation of various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds show similar biological activities, including anticancer properties.
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is used as a building block in the synthesis of bio-active compounds.
4-Fluorophenethylamine: This compound is used in the synthesis of various pyrimidine derivatives.
Uniqueness
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, a fluorophenyl group, and a pyrimidine ring makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
1692-01-9 |
|---|---|
Fórmula molecular |
C12H11ClFN3 |
Peso molecular |
251.69 g/mol |
Nombre IUPAC |
4-chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11ClFN3/c13-11-7-10(16-12(15)17-11)6-3-8-1-4-9(14)5-2-8/h1-2,4-5,7H,3,6H2,(H2,15,16,17) |
Clave InChI |
PCETZDDUVDSLAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


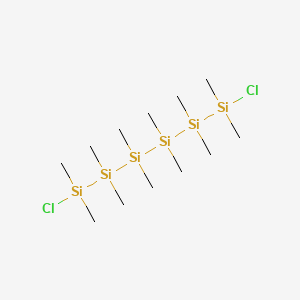
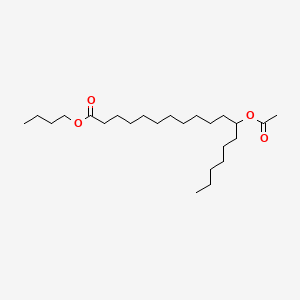
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)

![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
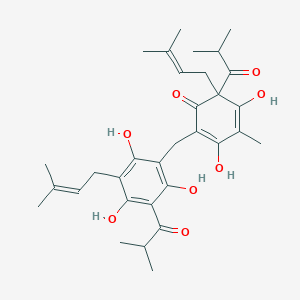
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
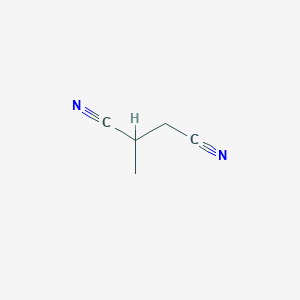
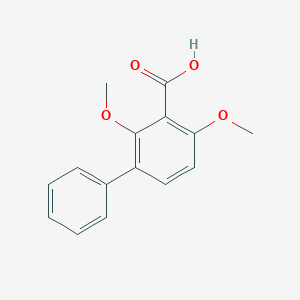
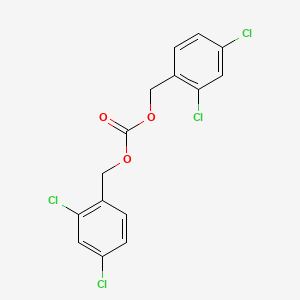
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
